molecular formula C17H20O6 B2870735 Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-26-4

Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2870735
CAS RN: 300674-26-4
M. Wt: 320.341
InChI Key: INNNWTRXNLZXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known as IMB-5, is a synthetic compound that has been synthesized for a variety of scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of various diseases due to its unique biochemical and physiological properties. In

Mechanism of Action

The mechanism of action of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in inflammation, cancer, and viral replication. Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the replication of several viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects
Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. This process is important in preventing the growth and spread of cancer cells. Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has also been found to have anti-oxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been found to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to using Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate for cancer treatment. In addition, more research is needed to understand the mechanism of action of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate and its potential off-target effects. Another area of interest is the potential use of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate as an anti-viral therapy. Further studies are needed to determine the effectiveness of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate against different viruses and to understand its mechanism of action against viral replication. Overall, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has great potential for further research and development in the field of biomedical sciences.
Conclusion
In conclusion, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has been synthesized for a variety of scientific research applications. It has been found to have potential therapeutic effects in the treatment of various diseases due to its unique biochemical and physiological properties. The synthesis of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex process that requires expertise in organic chemistry. Further studies are needed to fully understand the mechanism of action of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate and its potential therapeutic applications. Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has great potential for further research and development in the field of biomedical sciences.

Synthesis Methods

The synthesis of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methoxy-1-methyl-2-oxoethyl chloride with isopropyl 2,3-dihydroxybenzoate to form the intermediate compound 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then esterified with isopropyl alcohol to form the final product, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate. The synthesis of Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential therapeutic effects in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been found to have anti-viral activity against several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

propan-2-yl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(2)21-17(19)15-10(3)23-14-7-6-12(8-13(14)15)22-11(4)16(18)20-5/h6-9,11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNNWTRXNLZXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

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